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Abstract

Disialyllactose, a prominent human milk oligosaccharide (HMO), is emerging as a significant
modulator of the gut microbiota and intestinal health. Comprising two sialic acid residues
attached to lactose, this complex carbohydrate exhibits potent prebiotic properties, influencing
the composition and metabolic activity of the gut microbiome. This guide provides a
comprehensive technical overview of the effects of disialyllactose on the gut microbiota,
detailing its impact on bacterial populations, short-chain fatty acid (SCFA) production, gut
barrier integrity, and immune function. Detailed experimental methodologies and quantitative
data from key studies are presented to facilitate further research and development in this
promising field.

Introduction

The gut microbiota, a complex ecosystem of microorganisms residing in the gastrointestinal
tract, plays a pivotal role in human health and disease. Diet is a primary driver of microbial
composition and function. Human milk oligosaccharides (HMOSs) are a diverse group of
complex carbohydrates that are the third most abundant solid component of human milk, after
lactose and lipids.[1] They are not digested by the infant and reach the colon intact, where they
selectively stimulate the growth of beneficial bacteria, acting as prebiotics.[2][3]
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Disialyllactose exists in various isomeric forms, with 3'-sialyllactose (3'-SL) and 6'-sialyllactose
(6'-SL) being the most studied.[1] These molecules consist of a lactose core with two sialic acid
molecules attached. Research has demonstrated that disialyllactose can significantly alter the
gut microbial landscape, leading to a range of beneficial physiological effects. This guide will
delve into the technical details of these effects, providing the necessary information for
researchers and drug development professionals to understand and harness the potential of
disialyllactose.

Impact on Gut Microbiota Composition

Disialyllactose selectively promotes the growth of beneficial gut bacteria. While traditionally
considered bifidogenic, recent evidence suggests a more complex and potentially age-
dependent effect on the microbiota.

Promotion of Beneficial Bacteria

Studies have shown that both 3'-SL and 6'-SL can support the growth of beneficial bacteria,
including Bifidobacterium and Lactobacillus species.[4] In vitro studies have demonstrated that
Bifidobacterium longum can be promoted by both 3'-SL and 6'-SL.[4] However, some research
in adult gut models indicates a nonbifidogenic effect, with a more pronounced increase in other
beneficial genera.

Modulation of Bacterial Phyla and Genera

Dietary supplementation with sialyllactose has been shown to alter the abundance of major
bacterial phyla. In a study with mice, both 3'-SL and 6'-SL supplementation led to significant
changes in the colonic microbiota compared to a control diet.[4] Specifically, 3'-SL was
associated with an increase in Bacteroidetes and Verrucomicrobia, while both 3'-SL and 6'-SL
decreased the abundance of Firmicutes and Cyanobacteria.[4]

At the genus level, 3'-SL has been observed to increase the abundance of Akkermansia,
Bacteroides, and Coprococcus.[4] In an in vitro model of the adult human gut microbiome, both
3'-SL and 6'-SL promoted the growth of SCFA-producing bacteria such as
Phascolarctobacterium and Lachnospiraceae.
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Enhancement of Short-Chain Fatty Acid (SCFA)
Production

A key outcome of the fermentation of disialyllactose by the gut microbiota is the production of
SCFAs, which are crucial for gut health.

Increased Production of Butyrate, Propionate, and
Acetate

Supplementation with sialyllactose has been shown to increase the production of total SCFAs.
Specifically, 3'-SL appears to preferentially stimulate the production of butyrate, a primary
energy source for colonocytes, while 6'-SL has a more pronounced effect on increasing acetate
and propionate levels.[2][5] Butyrate plays a critical role in maintaining gut barrier function and
has anti-inflammatory properties.[6]

Improvement of Gut Barrier Function

Disialyllactose contributes to the integrity of the intestinal barrier, a critical defense against
pathogens and harmful substances.

Modulation of Tight Junction Proteins

A compromised gut barrier, often referred to as "leaky gut," is associated with various
inflammatory conditions. Disialyllactose has been shown to enhance gut barrier function.[3] In
vitro studies using Caco-2 cell monolayers, a model of the intestinal epithelium, have
demonstrated that culture supernatants from gut microbes supplemented with sialyllactose
improve barrier integrity.[5] This is achieved, in part, by modulating the expression and
localization of tight junction proteins like ZO-1 and occludin, which are essential for maintaining
the seal between intestinal epithelial cells.[7][8]

Immunomodulatory Effects

Disialyllactose can influence the host's immune system, both directly and indirectly through
the modulation of the gut microbiota and its metabolites.

Interaction with Immune Cells and Signaling Pathways
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Sialylated oligosaccharides can exert direct immunomodulatory effects.[6][9] Some studies
suggest that specific sialyllactose isomers can be recognized by immune cells, such as
dendritic cells, potentially through Toll-like receptor 4 (TLR4), leading to a modulation of
inflammatory responses.[10] This interaction can influence the production of cytokines, which
are key signaling molecules in the immune system.[10]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of
disialyllactose on gut microbiota and related parameters.

Table 1: Effects of 3'-Sialyllactose and 6'-Sialyllactose on Gut Microbiota Phyla in Mice

Control Diet . . . .
) . 3'-SL Diet (Relative  6'-SL Diet (Relative
Bacterial Phylum (Relative
Abundance %) Abundance %)

Abundance %)
Bacteroidetes 254+21 35.1+3.0 289+25
Firmicutes 63.2+25 52.1+3.2 55.4+2.8
Verrucomicrobia 1.8+05 45+1.1 29+0.8
Cyanobacteria 0.8+0.2 0.3+0.1 04+0.1
Deferribacteres 1.2+0.3 05+0.1 0.6+0.2

*Statistically
significant difference
compared to the
control diet (p < 0.05).
Data adapted from a

study on mice.[4]

Table 2: Effects of 3'-Sialyllactose and 6'-Sialyllactose on Short-Chain Fatty Acid Production in
an in vitro Adult Gut Model (SHIME®)
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Short-Chain Fatty

Acid Control (mM) 3'-SL (mM) 6'-SL (mM)
Acetate 35.2+21 458 +3.5 50.1+4.2
Propionate 125+15 189+22 224+28
Butyrate 89+1.1 156+1.9 12.3+15

Statistically significant
difference compared
to the control. Data
adapted from a study
using the Simulator of
the Human Intestinal
Microbial Ecosystem
(SHIME®).

Detailed Experimental Protocols
In Vitro Fermentation of Disialyllactose

This protocol describes a general procedure for assessing the prebiotic potential of
disialyllactose using an in vitro batch fermentation model with human fecal microbiota.

o Fecal Slurry Preparation: Collect fresh fecal samples from healthy adult donors who have not
taken antibiotics for at least three months. Homogenize the feces (1:10 w/v) in a sterile,
anaerobic phosphate-buffered saline (PBS) solution.

o Basal Medium: Prepare a basal nutrient medium containing peptone, yeast extract, and
other essential nutrients for bacterial growth. Sterilize by autoclaving.

e Fermentation Setup: In an anaerobic chamber, dispense the basal medium into fermentation
vessels. Add the disialyllactose substrate to the test vessels at a final concentration of 1%
(w/v). Include a negative control (no substrate) and a positive control (e.g.,
fructooligosaccharides).

 Inoculation: Inoculate each vessel with the fecal slurry to a final concentration of 10% (v/v).

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1599941?utm_src=pdf-body
https://www.benchchem.com/product/b1599941?utm_src=pdf-body
https://www.benchchem.com/product/b1599941?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e |ncubation: Incubate the fermentation vessels at 37°C under anaerobic conditions for 24-48
hours.

o Sampling: Collect samples at various time points (e.g., 0, 12, 24, 48 hours) for microbiota
and SCFA analysis.

Gut Microbiota Analysis by 16S rRNA Gene Sequencing

This protocol outlines the key steps for analyzing the microbial composition of fermentation

samples.

DNA Extraction: Extract total bacterial DNA from the collected fermentation samples using a

commercially available DNA extraction kit according to the manufacturer's instructions.

o PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using
universal primers.

» Library Preparation: Prepare the amplicon library for sequencing using a library preparation
kit compatible with the sequencing platform (e.g., lllumina MiSeq).

e Sequencing: Perform paired-end sequencing on the prepared library.

» Bioinformatic Analysis: Process the raw sequencing data using a bioinformatics pipeline
such as QIIME2 or DADA2. This includes quality filtering, denoising, merging of paired-end
reads, chimera removal, and operational taxonomic unit (OTU) clustering or amplicon
seqguence variant (ASV) generation. Assign taxonomy to the representative sequences using
a reference database like Greengenes or SILVA.

Quantification of Short-Chain Fatty Acids by Gas
Chromatography

This protocol details the measurement of SCFA concentrations in fermentation samples.

o Sample Preparation: Centrifuge the fermentation samples to pellet the bacterial cells. Acidify
the supernatant with a strong acid (e.g., metaphosphoric acid) to protonate the SCFAs.
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o Extraction: Extract the SCFAs from the acidified supernatant using an organic solvent such
as diethyl ether.

» Derivatization (Optional but Recommended): Derivatize the extracted SCFAs to enhance
their volatility and detection by gas chromatography.

o Gas Chromatography Analysis: Inject the prepared sample into a gas chromatograph
equipped with a flame ionization detector (GC-FID). Use a suitable capillary column for
SCFA separation.

o Quantification: Identify and quantify the individual SCFAs by comparing their retention times
and peak areas to those of known standards.

Caco-2 Cell Model for Gut Barrier Function

This protocol describes the use of Caco-2 cells to assess the impact of disialyllactose
fermentation products on intestinal barrier integrity.

o Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM)
supplemented with fetal bovine serum (FBS) and antibiotics.

o Seeding on Transwell Inserts: Seed the Caco-2 cells onto permeable Transwell inserts and
allow them to differentiate for 21 days to form a polarized monolayer with well-developed
tight junctions.

o Treatment: Treat the apical side of the Caco-2 monolayers with the cell-free supernatants
from the in vitro fermentation experiments (see Protocol 7.1).

» Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER across the
Caco-2 monolayer at various time points using a voltohmmeter. A decrease in TEER
indicates a disruption of the barrier integrity, while an increase or maintenance of TEER
suggests a protective effect.

o Paracellular Permeability Assay: Add a fluorescent marker (e.g., FITC-dextran) to the apical
chamber and measure its appearance in the basolateral chamber over time. Increased
permeability to the marker indicates a compromised barrier.
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» Tight Junction Protein Analysis: After treatment, lyse the cells and analyze the expression of
tight junction proteins (e.g., ZO-1, occludin, claudin-1) by Western blotting or
immunofluorescence microscopy.

Signaling Pathways and Experimental Workflows
Signaling Pathways

Disialyllactose can modulate host immune responses through various signaling pathways.
One key pathway is the Toll-like Receptor 4 (TLR4) signaling cascade, which is involved in
recognizing microbial components and initiating an inflammatory response.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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